molecular formula C20H38O2 B165974 Cycloprate CAS No. 54460-46-7

Cycloprate

Cat. No.: B165974
CAS No.: 54460-46-7
M. Wt: 310.5 g/mol
InChI Key: NSCKKHGFMYTPBG-UHFFFAOYSA-N
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Preparation Methods

Properties

IUPAC Name

hexadecyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-20(21)19-16-17-19/h19H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCKKHGFMYTPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058124
Record name Cycloprate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54460-46-7
Record name Cycloprate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54460-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054460467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloprate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXADECYL CYCLOPROPANECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R48M9RTUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cycloprate exhibits high ovicidal activity, primarily by disrupting egg development, leading to hatching inhibition. [, , , ] It also affects larvae and nymphs, causing mortality primarily during molting stages. [, ] While this compound demonstrates lower toxicity to adult mites, it can reduce egg production and hatching rates, suggesting a potential sterilizing effect. [, ] Its distinct mode of action, different from common acaricides like chlordimeform and tricyclohexyltin hydroxide, suggests a unique target site within mite physiology. []

A: Research indicates that this compound remains effective against strains of Tetranychus kanzawai resistant to malathion and dicofol, showcasing a lack of cross-resistance. [, ] This characteristic makes this compound a valuable tool for managing mite populations that have developed resistance to commonly used miticides.

ANone: The molecular formula of this compound is C19H36O2, and its molecular weight is 296.49 g/mol. While specific spectroscopic data from the provided research is limited, structural characterization is crucial for understanding its properties and interactions. Further research into NMR and IR spectroscopic data would provide valuable insights.

A: While specific Structure-Activity Relationship (SAR) data from the provided research is limited, studies on this compound analogues suggest that the length of the carbon chain can influence the formation of cholesterol ester conjugates. [] This finding highlights the importance of the hexadecyl chain in this compound's biological activity. Further research is needed to fully understand the impact of structural modifications on potency, selectivity, and potential for resistance development.

A: Studies reveal that this compound is primarily metabolized into cyclopropanecarboxylic acid (CPCA) in rats, apples, oranges, and beagle dogs. [, , , ] This metabolite is often found conjugated to polar molecules, such as carnitine in rats. [] Notably, high doses of this compound can deplete carnitine levels in rat hearts, suggesting a potential mechanism for its selective toxicity. []

A: this compound's effectiveness against various mite species, including those resistant to other miticides, positions it as a valuable tool for integrated pest management programs. [, , ] Field trials on strawberries demonstrate its potential for controlling Tetranychus urticae populations, with efficacy comparable to cyhexatin. [] Additionally, its low toxicity to the predatory mite Metaseiulus occidentalis makes it suitable for integrated control strategies. []

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